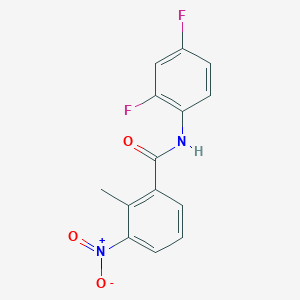
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, agriculture, and industry. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments have been studied extensively.
Wirkmechanismus
The mechanism of action of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and blocking angiogenesis. The antimicrobial activity of the compound may be due to its ability to disrupt the cell membrane of microorganisms. The antidiabetic activity of the compound may be attributed to its ability to increase insulin secretion and reduce insulin resistance.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been shown to affect various biochemical and physiological processes in the body. It has been reported to decrease the levels of oxidative stress markers and increase the levels of antioxidant enzymes in cancer cells. The compound has also been found to reduce the levels of inflammatory cytokines and improve lipid metabolism in diabetic rats. Additionally, it has been shown to inhibit the growth of biofilms formed by microorganisms.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent activity against various cancer cell lines and microorganisms. However, the compound has some limitations, including its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another direction is the investigation of the compound's potential as a therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the compound's potential as an agricultural pesticide and industrial chemical should be explored further.
Synthesemethoden
The synthesis of N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide can be achieved using various methods, including the reaction of 2-pyridinecarboxylic acid hydrazide with 4-chlorobenzaldehyde in the presence of thiosemicarbazide. Another method involves the reaction of 2-pyridinecarboxylic acid with 4-chlorobenzyl isothiocyanate in the presence of hydrazine hydrate. Both methods have been reported to yield high-quality crystals of the compound.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorobenzyl)-2-(2-pyridinylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential applications in the field of medicine. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been found to possess antimicrobial properties against a wide range of microorganisms, including bacteria and fungi. Additionally, it has shown potential as an antidiabetic agent by reducing blood glucose levels in diabetic rats.
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(pyridine-2-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4OS/c15-11-6-4-10(5-7-11)9-17-14(21)19-18-13(20)12-3-1-2-8-16-12/h1-8H,9H2,(H,18,20)(H2,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKGCXSKGDJRKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(pyridin-2-ylcarbonyl)hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(2-chlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5812431.png)
![3-methoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5812432.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5812439.png)

![1-[(2-methoxyphenyl)acetyl]-4-phenylpiperazine](/img/structure/B5812448.png)
![N-(2-methoxy-5-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5812455.png)
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5812470.png)

![1-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methylene]-1H-benzimidazol-2-amine](/img/structure/B5812499.png)
![N-(2-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5812514.png)

![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5812531.png)
![4-[5-bromo-2-(1-pyrrolidinyl)-4-pyrimidinyl]morpholine](/img/structure/B5812535.png)
